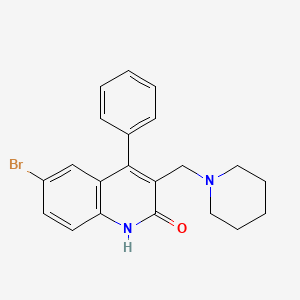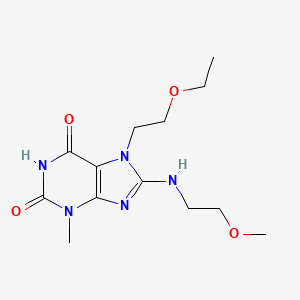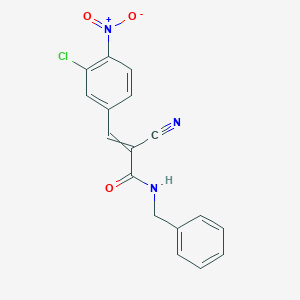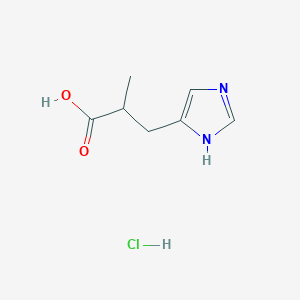
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in cell survival, proliferation, and metabolism. The compound has attracted significant attention in scientific research due to its potential applications in cancer therapy and other diseases.
Mécanisme D'action
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one inhibits PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets, including Bad and caspase-9, leading to apoptosis. The compound also downregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, further promoting apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to have other biochemical and physiological effects. It can inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular diseases. The compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is its high potency and specificity for PKB/Akt inhibition. This makes it a valuable tool for studying the role of PKB/Akt in various biological processes. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one. One area of interest is the development of more potent and selective PKB/Akt inhibitors based on the quinoline scaffold. Another direction is the investigation of the compound's effects on other signaling pathways and biological processes, such as autophagy and metabolism. Finally, there is potential for the use of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in combination with other drugs or therapies for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one involves a multistep process. The starting material is 2-aminobenzophenone, which is reacted with piperidine and formaldehyde to yield 2-(piperidin-1-ylmethyl)benzophenone. The intermediate is then reacted with 2-bromo-4'-methylacetophenone in the presence of a base to form 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one.
Applications De Recherche Scientifique
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been extensively studied for its potential applications in cancer therapy. PKB/Akt is overexpressed in many types of cancer, and its inhibition can induce apoptosis and inhibit tumor growth. Several studies have shown that 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one can effectively inhibit PKB/Akt and induce apoptosis in cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWWTBOSQWKYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)
![N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide](/img/structure/B2906497.png)
![N-(4-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906498.png)
![4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide](/img/structure/B2906499.png)

![N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide](/img/structure/B2906503.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2906504.png)
![5-Amino-6-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]piperidin-2-one](/img/structure/B2906505.png)
![N-(1-cyanopropyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2906508.png)

